5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex organic compound belonging to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridines or pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the fused ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a probe to investigate enzyme interactions or as a precursor for bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the nature of the interaction.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,1,6-trimethyl-naphthalene: This compound has a similar structure but differs in the position of the methyl groups.
1,2,3,4-Tetrahydro-1,5,7-trimethyl-naphthalene: Another closely related compound with a different arrangement of methyl groups.
Uniqueness: 5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific arrangement of methyl groups and the fused ring structure
Properties
IUPAC Name |
5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDKDRDERXOPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NCCC2)N=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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